A Technical Guide to 2,8-dichloro-1,5-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 2,8-dichloro-1,5-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,8-dichloro-1,5-naphthyridine, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical and physical properties, safety information, synthetic protocols, and its application in the synthesis of targeted inhibitors for various signaling pathways implicated in cancer and other diseases.
Core Compound Properties and Safety Information
2,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its two reactive chlorine atoms allow for selective functionalization, making it an ideal scaffold for creating diverse libraries of compounds for drug screening.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 28252-76-8 | [1][2] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Exact Mass | 197.975 u | [1] |
| Physical Form | Light brown solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 1: Physicochemical properties of 2,8-dichloro-1,5-naphthyridine.
Safety and Handling
2,8-dichloro-1,5-naphthyridine is classified with the following hazard statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
The synthetic utility of 2,8-dichloro-1,5-naphthyridine lies in the differential reactivity of its two chlorine atoms, enabling sequential and site-selective modifications.
General Synthesis of the 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold can be synthesized through various methods, including the Skraup synthesis from 3-aminopyridine derivatives or through cyclization reactions involving Meldrum's acid.[3][4] A general approach to a 2,8-disubstituted-1,5-naphthyridine is outlined in Figure 1.
Key Functionalization Reactions
The chlorine atoms at the 2 and 8 positions are susceptible to nucleophilic aromatic substitution and participate readily in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of a halo-1,5-naphthyridine is as follows:
Materials:
-
2,8-dichloro-1,5-naphthyridine
-
Aryl- or heteroarylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,8-dichloro-1,5-naphthyridine (1.0 eq.), the boronic acid/ester (1.1-2.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.10 eq.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A general protocol for the amination of a halo-1,5-naphthyridine is provided below:
Materials:
-
2,8-dichloro-1,5-naphthyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2,8-dichloro-1,5-naphthyridine (1.0 eq.), the amine (1.2-1.5 eq.), the base (1.4-2.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) in an oven-dried reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to ambient temperature.
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.[5]
Applications in Drug Discovery
2,8-dichloro-1,5-naphthyridine is a key starting material for the synthesis of inhibitors targeting several important signaling pathways in human diseases.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[1] Aberrant c-Met signaling is implicated in various cancers.[1][6] Derivatives of 2,8-dichloro-1,5-naphthyridine have been developed as c-Met kinase inhibitors.
Targeting DYRK1A Kinase
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and certain cancers.[7][8] The 1,5-naphthyridine scaffold has been utilized to develop potent and selective inhibitors of DYRK1A.
Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression.[3] Dysregulation of bromodomain-containing proteins is associated with cancer and inflammation. The 1,5-naphthyridine core has been explored for the development of bromodomain inhibitors.
Conclusion
2,8-dichloro-1,5-naphthyridine is a valuable and versatile scaffold in modern drug discovery. Its straightforward functionalization through established synthetic protocols allows for the generation of diverse chemical entities. The demonstrated utility of its derivatives as potent and selective inhibitors of key biological targets such as c-Met, DYRK1A, and bromodomains underscores its importance for the development of novel therapeutics in oncology and beyond. This guide provides a foundational resource for researchers looking to leverage the potential of this privileged heterocyclic core.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BROMO Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. c-MET [stage.abbviescience.com]
- 7. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
